2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320065
InChI: InChI=1S/C15H12ClN5O2/c1-23-14-8-10(6-7-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)
SMILES:
Molecular Formula: C15H12ClN5O2
Molecular Weight: 329.74 g/mol

2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

CAS No.:

Cat. No.: VC16320065

Molecular Formula: C15H12ClN5O2

Molecular Weight: 329.74 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide -

Specification

Molecular Formula C15H12ClN5O2
Molecular Weight 329.74 g/mol
IUPAC Name 2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C15H12ClN5O2/c1-23-14-8-10(6-7-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)
Standard InChI Key XORYBGXNRBTULU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3C=NN=N3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is C₁₅H₁₁ClN₅O₂, with a molecular weight of 329.74 g/mol . Key features include:

  • Tetrazole ring: Enhances metabolic stability and mimics carboxylic acid functionality, improving target binding .

  • Methoxy group: Influences electronic properties and solubility, potentially modulating pharmacokinetics.

  • Chlorine substituent: Contributes to lipophilicity and steric effects, impacting receptor interactions .

Physicochemical parameters such as logP (2.03–2.83) and polar surface area (70.2 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, aligning with trends observed in related tetrazole-bearing benzamides .

Table 1: Comparative Physicochemical Properties of Tetrazole-Containing Benzamides

CompoundMolecular WeightlogPH-Bond AcceptorsH-Bond DonorsPolar Surface Area (Ų)
Target Compound329.742.036170.2
N-[4-Methoxy-3-Tetrazolyl]Analog 329.742.036170.2
GPR35 Agonist (Compound 42) 391.83.657185.1

Synthesis and Structural Elaboration

The synthesis of 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide likely involves multi-step routes common to tetrazole-bearing benzamides:

  • Nitrobenzamide Precursor:

    • Nitration of 3-methoxy-4-aminobenzamide followed by hydrogenation yields the primary aniline intermediate .

  • Tetrazole Ring Formation:

    • A [3+2] cycloaddition between nitriles and sodium azide catalyzed by AlCl₃ at 90°C introduces the tetrazole moiety .

  • Benzamide Coupling:

    • Reaction of the intermediate with 2-chlorobenzoyl chloride in pyridine or DMF completes the synthesis .

Key challenges include regioselectivity in tetrazole formation and purification of intermediates via chromatography .

Pharmacological Activity and Mechanisms

While direct activity data for this compound is unavailable, structurally related benzamides exhibit notable pharmacological profiles:

GPR35 Agonism

Tetrazole-substituted benzamides, such as N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, demonstrate potent GPR35 agonism (EC₅₀ = 0.87 μM) . The tetrazole ring’s hydrogen-bonding capacity mimics carboxylate groups, enhancing receptor binding . Substitutions at the para-position of the benzamide (e.g., methoxy, chloro) significantly modulate potency .

Anticancer Activity

Benzamide derivatives conjugated with heterocycles like tetrazoles show cytotoxicity against cancer cell lines (e.g., HT-29, IC₅₀ = 0.059–4.60 μM) . The chlorine substituent may enhance DNA intercalation or topoisomerase inhibition .

Table 2: Activity of Selected Tetrazole-Benzamide Analogues

CompoundTarget/AssayEC₅₀/IC₅₀ (μM)Key Substituents
GPR35 Agonist (42) GPR35 (DMR assay)0.87p-Br, o-tetrazole
Anticancer Agent (56) HT-29 Cell Proliferation0.059p-OCH₃, o-tetrazole
Antioxidant (8a) DPPH Radical Scavenging12.4Thiazolidinone-tetrazole

Applications and Future Directions

  • Therapeutic Development:

    • Metabolic Diseases: GPR35 agonists ameliorate insulin resistance and inflammation .

    • Oncology: Chlorine-substituted benzamides may target DNA repair pathways .

  • Chemical Probes:

    • Tetrazole’s bioisosteric properties make this compound a candidate for PET tracer development.

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